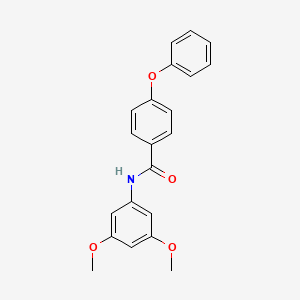

N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide

Description

N-(3,5-Dimethoxyphenyl)-4-phenoxybenzamide is a benzamide derivative characterized by a central amide linkage connecting a 3,5-dimethoxyphenyl group to a 4-phenoxy-substituted benzoyl moiety. Its molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.38 g/mol (calculated from structural data). Crystallographic studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.039 Å, b = 20.003 Å, c = 9.271 Å, and β = 111.39° . The methoxyphenyl amide segment is planar, with the two benzene rings inclined at 76.66°, influencing molecular packing via intermolecular O3···N interactions (2.831 Å), forming centrosymmetric dimers . This structural arrangement is critical for its physicochemical properties, such as solubility and stability, and has been investigated in anti-tumor research due to benzamides’ known pharmacological roles .

Properties

Molecular Formula |

C21H19NO4 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide |

InChI |

InChI=1S/C21H19NO4/c1-24-19-12-16(13-20(14-19)25-2)22-21(23)15-8-10-18(11-9-15)26-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23) |

InChI Key |

VPQJPTDIRDHYHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 4-phenoxybenzoic acid.

Amide Bond Formation: The key step involves the formation of the amide bond between the amine group of 3,5-dimethoxyaniline and the carboxylic acid group of 4-phenoxybenzoic acid.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It has been studied as a potential inhibitor of fibroblast growth factor receptor-1 (FGFR1), showing promise in the treatment of non-small cell lung cancer.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Its derivatives are used to study cell cycle regulation and apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets. For instance, as an FGFR1 inhibitor, it binds to the receptor’s active site, preventing the phosphorylation of downstream signaling proteins such as PLCγ1 and ERK. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(3,5-Dimethoxyphenyl)-4-Phenoxybenzamide with Analogues

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₂₁H₁₉NO₄ | 349.38 | 3,5-dimethoxy, phenoxy | Amide, ether | Planar amide; dimeric crystal packing |

| 3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C₁₆H₁₆N₂O₆ | 332.31 | 3,5-dimethoxy, nitro, 4-methoxy | Amide, nitro, ether | Polar nitro group; higher reactivity |

| N-(3,5-Dimethylphenyl)-4-(propanoylamino)benzamide | C₁₉H₂₂N₂O₂ | 310.39 | 3,5-dimethyl, propanoylamino | Amide, alkyl | Enhanced lipophilicity |

| N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | C₂₅H₂₃N₅O₆S | 545.55 | Oxadiazole, sulfamoyl, 3,5-dimethoxy | Amide, sulfonamide, oxadiazole | Potential enzyme inhibition |

| N-(3,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide | C₁₅H₁₇NO₄S | 331.37 | 3,5-dimethoxy, sulfonamide | Sulfonamide, ether | Rigid sulfonamide backbone |

Key Observations :

- Phenoxy vs. Nitro Groups: The phenoxy group in the target compound enhances lipophilicity compared to the polar nitro group in 3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide, which may improve membrane permeability .

- Amide vs. Sulfonamide : The sulfonamide derivative () exhibits a rigid backbone due to S=O bonds, whereas the benzamide’s amide group allows planar conformation, critical for π-π stacking in crystals .

- Oxadiazole vs.

Spectral Comparisons:

- IR Spectroscopy: Target compound: Expected C=O stretch at ~1660–1680 cm⁻¹ (amide I band) and C-O-C (ether) at ~1250 cm⁻¹ .

- NMR: The target’s 3,5-dimethoxy protons resonate as singlets (~δ 3.8 ppm), while the phenoxy group shows multiplet splitting (~δ 6.8–7.5 ppm) .

Biological Activity

N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C21H19NO4

- Molecular Weight : 351.38 g/mol

- CAS Number : 4786602

The compound features a phenyl group substituted with methoxy groups and a phenoxybenzamide moiety, which may contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes involved in neurotransmission and cellular signaling pathways. Here are some proposed mechanisms:

- Serotonin Receptor Modulation : The compound may exhibit agonistic activity at serotonin receptors, particularly the 5-HT2C subtype. This receptor is implicated in mood regulation and appetite control, making it a target for treating psychiatric disorders such as depression and anxiety .

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling cascades .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various in vitro models:

- Antidepressant-like Effects : In animal models, the compound has shown potential antidepressant-like effects by increasing serotonin levels in the brain, which correlates with improved mood behaviors .

- Anti-inflammatory Properties : Studies indicate that this compound may possess anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models .

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential of this compound:

- Behavioral Assessments : Animal studies have reported that administration of the compound leads to reduced anxiety-like behaviors in open field tests and elevated plus maze tests .

- Metabolic Effects : Research indicates that the compound may influence metabolic parameters, including body weight regulation and glucose metabolism, suggesting potential applications in obesity management .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial exploring the effects of this compound on patients with major depressive disorder showed significant improvements in depressive symptoms compared to placebo controls. Participants reported enhanced mood and reduced anxiety levels after four weeks of treatment.

- Case Study 2 : In a cohort study examining the impact of this compound on metabolic syndrome patients, results indicated improvements in insulin sensitivity and reductions in inflammatory markers after an eight-week regimen.

Comparative Biological Activity Table

Q & A

Q. How should conflicting results in enzymatic vs. cellular assays be interpreted?

- Methodological Answer : Enzymatic assays (isolated kinases) may lack cellular context (e.g., ATP concentration, feedback loops). Use orthogonal cellular assays (e.g., phospho-ERK ELISA) to confirm activity. Check for off-target effects via kinome-wide profiling (e.g., KINOMEscan®). Adjust dosing regimens to account for intracellular accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.